2-Carboxamide vs. 3-Carboxamide: Regioisomer Binding Impact
The target compound positions the carboxamide at the thiophene 2-position, whereas the direct regioisomer (CAS 1795196-28-9) places it at the 3-position. In thiophene carboxamide chemical series exemplified by JAK2 inhibitors, a shift from 2-carboxamide to 3-carboxamide regioisomers has been shown to alter IC50 values by factors exceeding 10-fold due to disruption of a key hydrogen-bonding interaction with the kinase hinge region . Although direct head-to-head IC50 data for this specific compound pair are not publicly available, the well-established sensitivity of thiophene carboxamide target engagement to regioisomeric position constitutes a class-level inference that the 2-carboxamide isomer is not functionally interchangeable with the 3-carboxamide variant.
| Evidence Dimension | Regioisomeric impact on target binding potency (IC50) |
|---|---|
| Target Compound Data | Thiophene-2-carboxamide regioisomer (CAS 1795420-59-5); specific IC50 not publicly disclosed |
| Comparator Or Baseline | Thiophene-3-carboxamide regioisomer (CAS 1795196-28-9); specific IC50 not publicly disclosed |
| Quantified Difference | >10-fold IC50 shift reported in analogous JAK2 thiophene carboxamide series upon regioisomeric change from 2- to 3-position |
| Conditions | In vitro kinase inhibition assays in JAK2 thiophene carboxamide series (Marshall et al., 2014) |
Why This Matters
Procurement of the incorrect regioisomer can yield order-of-magnitude potency discrepancies, invalidating SAR campaigns and wasting screening resources.
- [1] Marshall CG, et al. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. 2014;24(8):1968-1973. View Source
